2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
Description
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one (CAS: 2097982-44-8) is a bicyclic organic compound with the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol. The compound features a 3-azabicyclo[3.1.1]heptane core substituted with a hydroxy group at the 6-position and a chlorinated butan-1-one side chain. It is listed with a purity of ≥95% but is currently marked as discontinued in commercial catalogs, limiting its availability for laboratory use .
Properties
IUPAC Name |
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c1-2-8(11)10(14)12-4-6-3-7(5-12)9(6)13/h6-9,13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYBFZHRVVXGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2CC(C1)C2O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound typically involves:
- Construction of the azabicyclo[3.1.1]heptane core, often starting from proline derivatives or pyrrolidine precursors.
- Introduction of the hydroxy group at the 6-position via selective oxidation or functional group transformation.
- Attachment of the 2-chloro-butanone side chain through acylation or halogenation reactions.
- Control of stereochemistry at multiple contiguous stereocenters, especially around the bicyclic ring and side chain.
Preparation of the Azabicyclo[3.1.1]heptane Core
A key step is the formation of the bicyclic amine scaffold:
Starting from Pyrrolidine Derivatives: Pyrrolidine 7, a commercially available or in-house synthesized intermediate, serves as a precursor. It can be prepared via a four-step sequence involving decarboxylation of proline derivatives, cyclopropanation, and deprotection steps. This route, however, requires large quantities of pyrophoric reagents such as diethylzinc, posing scalability challenges.
Cyclopropanation and Lactam Formation: The pyrrolidine intermediate undergoes Boc-protection, oxidation to lactams, and subsequent functional group manipulations to install the bicyclic framework. Ruthenium-mediated oxidation and acidic deprotection are commonly employed to achieve the lactam structure.
Functionalization with Hydroxy and Chloro Substituents
Hydroxy Group Introduction: Selective oxidation of lactams using reagents like bis(trimethylsilyl)peroxide or Dess–Martin periodinane allows installation of hydroxy functionalities at the desired positions. Challenges include handling potentially explosive oxidants and isolating water-soluble intermediates on scale.
Attachment of 2-Chloro-butanone Moiety: Acylation reactions using acid chlorides or halogenation of butanone derivatives enable the introduction of the 2-chloro substituent. For example, preparation of related bicyclic ketones involves reaction of bicycloheptylcarboxylic acid chlorides with sodium hydride-activated malonate esters in anhydrous benzene, followed by workup and purification steps.
Catalytic and Enantioselective Approaches
C–H Activation Catalysis: Advanced synthetic routes utilize catalytic, enantioselective C–H activation to streamline the synthesis, reducing the number of linear steps from 13 to 7. This approach improves scalability and efficiency, enabling multigram production for in vivo studies.
Avoidance of Peroxide Oxidants: Alternative oxidation methods have been developed to avoid hazardous peroxides, enhancing safety and scalability. For example, the use of hypervalent iodine reagents like PIFA (phenyliodine bis(trifluoroacetate)) has been reported for lactam oxidation.
Representative Detailed Procedure (Based on Patent US4091020A)
Challenges and Optimization Notes
Scalability Issues: Early synthetic routes faced challenges such as the use of explosive reagents, low overall yields, and difficulty in isolating intermediates, prompting the development of more efficient catalytic methods.
Stereochemical Control: The presence of multiple contiguous stereocenters necessitates careful selection of reagents and conditions to maintain enantioselectivity and diastereoselectivity.
Safety Considerations: Replacement of hazardous oxidants with safer alternatives and minimizing use of pyrophoric reagents have been key improvements for industrial-scale synthesis.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Sodium Hydride-Mediated Acylation | Bicycloheptylcarboxylic acid chloride | NaH, benzene, p-TsOH, Pd/C hydrogenation | Acylation, cyclization, hydrogenation | Established, yields pure product | Use of reactive NaH, organic solvents |
| Catalytic Enantioselective C–H Activation | Pyrrolidine derivatives | Pd catalysts, ligands, PIFA oxidant | C–H activation, oxidation | Fewer steps, scalable, enantioselective | Requires specialized catalysts, ligand optimization |
| Ruthenium-Mediated Oxidation Route | Boc-protected pyrrolidine | RuO2·xH2O, NaIO4, Dess–Martin periodinane | Oxidation | Effective for lactam formation | Use of expensive oxidants, safety concerns |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Research Applications
- P2Y14 Receptor Antagonism : The compound has been identified as a potential antagonist for the P2Y14 receptor, which is involved in various physiological processes, including immune response and inflammation. This suggests its utility in developing treatments for conditions related to these pathways.
- Antibacterial and Anticancer Activities : Similar compounds have shown promising antibacterial and anticancer properties, indicating that 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one may also exhibit these activities, warranting further investigation into its therapeutic potential.
- Biochemical Studies : The compound is useful in biochemical assays to study protein interactions, particularly those involving cysteine residues, which can lead to insights into cellular signaling pathways and metabolic processes.
Case Study 1: Interaction with Biological Macromolecules
Research has demonstrated that compounds with similar structures can bind to biological macromolecules such as proteins and nucleic acids, influencing their function. For instance, studies have shown that this compound interacts with cysteine residues, potentially modulating protein activity and cellular responses.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the azabicyclo[3.1.1]heptane framework but differ in substituents (hydroxy vs. methoxy) and side-chain configurations (chlorinated propanone/ethanone vs. butanone). Below is a comparative analysis based on available
Table 1: Structural and Commercial Comparison of Azabicycloheptane Derivatives
*Molecular formula/weight inferred from structural analogs due to incomplete data in evidence.
Key Findings:
Structural Impact on Properties: Hydroxy vs. Side-Chain Length: The butanone chain in the target compound adds molecular weight and steric bulk compared to shorter ethanone/propanone analogs. This could influence reactivity in synthetic applications or binding affinity in biological systems .
Commercial Availability: The target compound and several analogs (e.g., 2097954-64-6) are discontinued, suggesting challenges in synthesis, stability, or market demand.
Safety and Handling :
- All chlorinated derivatives require stringent precautions, including avoidance of heat/open flames (P210) and use of personal protective equipment (PPE) . Hydroxy-substituted compounds may pose higher risks of oxidation or degradation during storage .
Research Implications
While direct comparative studies are absent in the provided evidence, structural trends suggest that:
- Methoxy derivatives (e.g., 2097954-64-6) may offer better synthetic versatility due to enhanced stability.
- Hydroxy derivatives (e.g., the target compound) could serve as intermediates in drug discovery but require careful handling to mitigate degradation risks.
Further research is needed to explore the pharmacological, toxicological, and synthetic applications of these bicyclic compounds.
Biological Activity
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure known as azabicyclo[3.1.1]heptane, which is significant for its interaction with biological targets. The presence of the chloro and hydroxy groups contributes to its chemical reactivity and biological function.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ClN₃O |
| Molecular Weight | 201.68 g/mol |
| CAS Number | Not specified |
Research indicates that compounds similar to this compound may act on neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological functions and disorders, making them a target for therapeutic agents.
Pharmacological Effects
- Neurotransmitter Modulation : The compound exhibits potential as a modulator of neurotransmitter systems, particularly through its action on nAChRs.
- Antidepressant Activity : Similar compounds have shown promise in preclinical models for treating depression by selectively antagonizing specific receptor subtypes, which may also be relevant for this compound .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of various substituents on the bicyclic framework in influencing biological activity:
- Hydroxy Group : Enhances receptor affinity and selectivity.
- Chloro Group : Modifies lipophilicity and can influence binding interactions.
Study 1: Antidepressant Efficacy
In a study examining the effects of related compounds on depression models, it was found that compounds with similar structures to this compound demonstrated significant antidepressant effects in animal models, suggesting potential therapeutic applications .
Study 2: In Vivo Tolerance
Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated that derivatives of the bicyclic structure were well tolerated in vivo with favorable pharmacokinetic profiles, supporting their further development as drug candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
